molecular formula C18H12N2 B050162 5,7-Dihydroindolo[2,3-b]carbazole CAS No. 111296-90-3

5,7-Dihydroindolo[2,3-b]carbazole

Cat. No. B050162
M. Wt: 256.3 g/mol
InChI Key: UVHIWKCVGUMHNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

5,7-Dihydroindolo[2,3-b]carbazole and its derivatives are synthesized through various methods, including double Fischer indolization, condensation with aliphatic aldehydes, Pd-mediated cyclization, and other innovative synthetic routes. These methods have enabled the production of both symmetrically and unsymmetrically substituted derivatives, highlighting the versatility and adaptability of synthetic strategies to achieve desired molecular architectures (Tholander & Bergman, 1999); (Irgashev et al., 2017).

Molecular Structure Analysis

The molecular structure of 5,7-Dihydroindolo[2,3-b]carbazole derivatives has been extensively explored, with focus on achieving efficient ligands for various receptors and investigating their potential in organic electronics. Structural confirmations and modifications aim at enhancing ligand efficiency and optimizing electronic properties for potential applications (Tholander & Bergman, 1999).

Chemical Reactions and Properties

5,7-Dihydroindolo[2,3-b]carbazole derivatives undergo a range of chemical reactions, including oxidative polymerization, cyclotrimerization, and various functionalization reactions, showcasing their reactive versatility and the potential for generating diverse molecular entities with unique properties (Manini et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, photophysical properties, and thermal stability, have been a subject of investigation to understand their behavior in different environments and their suitability for various applications. Notably, their solubility and photophysical properties are tailored for specific uses, including organic electronics (Chen et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and the potential for functionalization, highlight the utility of 5,7-Dihydroindolo[2,3-b]carbazole derivatives in synthesizing complex molecular frameworks. Their ability to form stable complexes and engage in selective reactions underpins their significance in medicinal chemistry and material science (Gu et al., 2006).

Scientific Research Applications

1. Synthesis of Biologically Active Indolocarbazole Natural Products

  • Application : The compound is used in the synthesis of biologically active indolocarbazole natural products . These are an important class of natural products that exhibit a wide range of biological activities .
  • Methods : The synthesis involves various chemical reactions, but the specific methods and procedures are not detailed in the source .
  • Results : The synthesis leads to advances in chemical methodology, as well as affording access to molecular scaffolds central to protein kinase drug discovery programmes .

2. Dye-Sensitized Solar Cells (DSSCs)

  • Application : “5,7-Dihydroindolo[2,3-b]carbazole” is used as a donor in the synthesis of novel metal-free organic sensitizers for DSSCs .
  • Methods : The compound is used to synthesize novel metal-free organic sensitizers. These sensitizers are based on 5,7-dihexyl-6,12-diphenyl-5,7-dihydroindolo [2,3- b ]carbazole and a DPP unit with a bulky branched alkyl chain .
  • Results : The synthesized sensitizers were used in DSSCs, but the specific results or outcomes are not detailed in the sources .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

5,7-dihydroindolo[2,3-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-16(12)20-18(14)10-17(13)19-15/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHIWKCVGUMHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438284
Record name 5,7-dihydroindolo[2,3-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroindolo[2,3-b]carbazole

CAS RN

111296-90-3
Record name 5,7-dihydroindolo[2,3-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroindolo[2,3-b]carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
S Cai, G Tian, X Li, J Su, H Tian - Journal of Materials Chemistry A, 2013 - pubs.rsc.org
Four novel metal-free organic sensitizers based on 5,7-dihexyl-6,12-diphenyl-5,7-dihydroindolo[2,3-b]carbazole (DDC) donors have been synthesized. Their optical/electrochemical …
Number of citations: 95 pubs.rsc.org
MA Zolfigol, A Khazaei, F Karimitabar… - Journal of …, 2018 - Wiley Online Library
Indolo[3,2‐b]carbazole is a molecule of great biological significance, as it is formed in vivo after consumption of cruciferous vegetables. The reaction of 1H‐indole and various …
Number of citations: 13 onlinelibrary.wiley.com
G Tian, S Cai, X Li, H Ågren, Q Wang… - Journal of Materials …, 2015 - pubs.rsc.org
Two new D–A–π–A configuration metal-free organic sensitizers (T1–T2) based on 5,7-dihexyl-6,12-diphenyl-5,7-dihydroindolo[2,3-b]carbazole and a DPP unit with a bulky branched …
Number of citations: 29 pubs.rsc.org
S Cai, X Hu, G Tian, H Zhou, W Chen, J Huang, X Li… - Tetrahedron, 2014 - Elsevier
Three dihydroindolo[2,3-b]carbazole (DDC) donor based organic dyes (DDC6–DDC8) with long conjugated systems were successfully synthesized and characterized by optical, …
Number of citations: 12 www.sciencedirect.com
F Lafzi, H Kilic, N Saracoglu - The Journal of Organic Chemistry, 2019 - ACS Publications
The electrophilic substitution reaction of 4,7-dihydroindole with aryl-aldehydes as an electrophilic partner followed by an oxidation step to deliver 2,2′-bis(indolyl)arylmethanes was …
Number of citations: 11 pubs.acs.org
JY Su, CY Lo, CH Tsai, CH Chen, SH Chou… - Organic …, 2014 - ACS Publications
A new synthetic strategy for indolo[2,3-b]carbazole via a double-intramolecular Buchwald–Hartwig reaction has been established. The N-alkylated indolo[2,3-b]carbazole then was …
Number of citations: 56 pubs.acs.org
ML Deb, B Baruah, PJ Bhuyan - Synthesis, 2008 - thieme-connect.com
The reaction of 1H-indole and various aldehydes in the presence of molecular iodine as a catalyst in refluxing acetonitrile affords 6, 12-disubstituted 5, 7-dihydroindolo [2, 3-b] …
Number of citations: 23 www.thieme-connect.com
F Li, L Zheng, Y Sun, S Li, L Sun, F Yang… - Science China …, 2023 - Springer
Near-infrared organic phototransistors have wide application prospects in many fields. The active materials with the high mobility and near-infrared response are critical to building high-…
Number of citations: 4 link.springer.com
D Luo, S Lee, B Zheng, Z Sun, W Zeng, KW Huang… - 2014 - repository.kaust.edu.sa
CCDC 1009378: Experimental Crystal Structure Determination : 2,4,8,10-tetra-t-butyl-6-(4-t-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole chloroform solvate Toggle navigation Login Toggle navigation View Item Home Research …
Number of citations: 0 repository.kaust.edu.sa
김지한, 이준엽 - 한국공업화학회연구논문초록집, 2016 - papersearch.net
녹색 인광 호스트 재료로써 강한 도너 특성을 가진 indolocarbazole 단위체와 강한 억셉터 특성을 가진 triazine 단위체를 도입하여 bipolar한 5,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-5,7-…
Number of citations: 0 papersearch.net

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